
2-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene
カタログ番号:
B2357271
CAS番号:
1025632-23-8
分子量:
474.31
InChIキー:
INGRSWATLTVZMN-ZSOIEALJSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amino group, a nitro group, and a sulfonyl group. It also contains fluorine atoms which are part of trifluoromethyl groups and a trifluoromethoxy group. These groups can greatly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, a detailed molecular structure analysis is not possible .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. The amino group can act as a nucleophile in substitution reactions, the nitro group can be reduced to an amine, and the sulfonyl group can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and functional groups .科学的研究の応用
Synthesis and Reactivity
- This compound has been utilized in the synthesis and reactivity studies of fluorinated compounds. For instance, its reactivity with dienes has been explored to yield fluorinated [4+2] cycloadducts, highlighting its potential in creating novel fluorinated structures (Crowley, Percy, & Stansfield, 1996).
Material Science and Polymer Research
- In material science, derivatives of this compound have been synthesized and used in the development of fluorinated polyimides. These polymers exhibit excellent optical transmittance and solubility in polar organic solvents, making them suitable for various high-performance applications (Hu Zhi-zhi, 2010).
Fluorescent Molecular Probes
- Derivatives of this compound have been used in the creation of new fluorescent solvatochromic dyes. These compounds show strong solvent-dependent fluorescence and can be used as sensitive molecular probes for studying various biological events and processes (Diwu et al., 1997).
Herbicide Development
- Fluorine substitution in compounds similar to this one has significantly changed the herbicidal properties, demonstrating its potential in the development of more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Kinetics and Mechanism Studies
- The kinetics and mechanism of reactions involving fluorinated compounds have been studied, providing insights into complex chemical processes and potential applications in organic synthesis (Jarczewski, Schroeder, & Dworniczak, 1986).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-N-[(Z)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F7N2O5S/c17-12-6-1-9(15(18,19)20)7-13(12)24-8-14(25(26)27)31(28,29)11-4-2-10(3-5-11)30-16(21,22)23/h1-8,24H/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGRSWATLTVZMN-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F7N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydr...
Cat. No.: B2357188
CAS No.: 895649-27-1
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyr...
Cat. No.: B2357189
CAS No.: 946364-65-4
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]car...
Cat. No.: B2357190
CAS No.: 2375270-86-1
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)...
Cat. No.: B2357191
CAS No.: 2034566-03-3
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
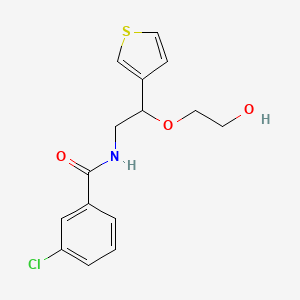
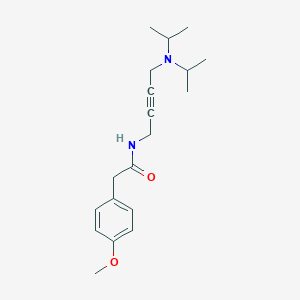
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)
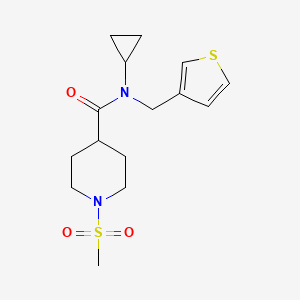
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2357202.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)
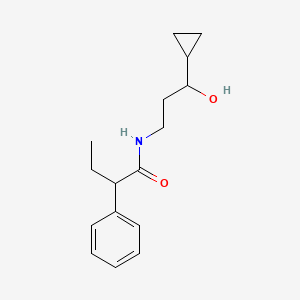
![3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole](/img/structure/B2357206.png)
![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)
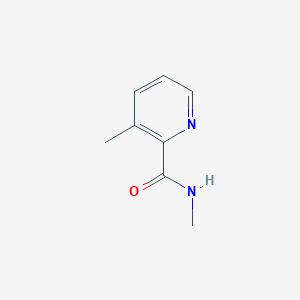
![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)
